Ciprofibrate, (S)-

Hypolipidaemic activity Enantiomer comparison PPARα agonism

Racemic ciprofibrate confounds SAR due to non-equivalent enantiomers. (S)-Ciprofibrate is the pharmacologically dominant form for precise PPARα mechanism studies. - **Greater acute potency** than (R)-antipode in hypolipidemic & peroxisomal β-oxidation assays. - **Tool inhibitor** for CYP1A (ethyoxyresorufin O-deethylation, active at µM). - **Critical reference standard** for chiral bioanalysis (stereoselective glucuronidation studies). Enantiopure (>98%), delivered in research-grade packaging.

Molecular Formula C13H14Cl2O3
Molecular Weight 289.15 g/mol
CAS No. 135133-48-1
Cat. No. B12704158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCiprofibrate, (S)-
CAS135133-48-1
Molecular FormulaC13H14Cl2O3
Molecular Weight289.15 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)O)OC1=CC=C(C=C1)C2CC2(Cl)Cl
InChIInChI=1S/C13H14Cl2O3/c1-12(2,11(16)17)18-9-5-3-8(4-6-9)10-7-13(10,14)15/h3-6,10H,7H2,1-2H3,(H,16,17)/t10-/m0/s1
InChIKeyKPSRODZRAIWAKH-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Ciprofibrate: Chemical Identity and Pharmacological Class


(S)-Ciprofibrate (CAS 135133-48-1), the S-(−) enantiomer of the fibrate lipid‑lowering drug, is a peroxisome proliferator‑activated receptor α (PPARα) agonist. It is the optically active levorotatory isomer of racemic ciprofibrate (CAS 52214‑84‑3) and is distinguished from its R‑(+) antipode (CAS 135133‑49‑2) by a chiral 2,2‑dichlorocyclopropyl substituent [1]. Like all fibrates, ciprofibrate lowers plasma triglycerides and raises high‑density lipoprotein cholesterol; however, the (S)‑enantiomer exhibits distinct pharmacological, metabolic, and analytical behaviours that are critical for research and industrial decision‑making where enantiopure material is required [2].

Chirality (S)-(-)-enantiomer, levorotatory isomer
Class PPARα agonist, fibrate scaffold
Study Fit Stereochemical-control studies requiring enantiopure probe

Why (S)-Ciprofibrate Cannot Be Substituted in Research


Racemic ciprofibrate is a 1:1 mixture of (S)‑ and (R)‑enantiomers; however, the two enantiomers are pharmacokinetically and pharmacodynamically non‑equivalent [1]. (S)‑Ciprofibrate demonstrates statistically significantly greater acute hypolipidaemic potency at low doses, a distinct hepatic peroxisomal induction profile in vitro, and differential inhibition of cytochrome P450 enzymes relative to the (R)‑form [2]. In humans, the enantiomers undergo stereoselective glucuronidation, leading to temporally divergent urinary excretion patterns after a single oral dose of the racemate [3]. Consequently, substituting racemic or (R)‑ciprofibrate for the pure (S)‑enantiomer in mechanistic, metabolic, or analytical studies can introduce confounding variables, obscure structure‑activity relationships, and compromise the reproducibility of quantitative endpoints.

Enantiomer-specific PPARα activation
Acute hypolipidaemic endpoint response may shift significantly if racemate or (R)-enantiomer is used, masking stereochemical differentiation.
Stereoselective phase II metabolism
Human glucuronidation shows temporal inversion of enantiomer excretion; racemic material introduces asymmetric exposure profiles that obscure enantiomer-specific PK.
Differential CYP inhibition profile
Inhibition of CYP1A-mediated ethoxyresorufin O-deethylation varies across enantiomers (S > racemate ≈ R), confounding drug–drug interaction assays when non-enantiopure material is substituted.

Product-Specific Quantitative Differentiation


Single-Dose Hypocholesterolaemic Potency vs. (R)-Enantiomer

In male Fischer F344 rats receiving a single oral dose below 10 mg/kg, (S)‑ciprofibrate produced a statistically significantly greater reduction in plasma total cholesterol than (R)‑ciprofibrate [1]. The difference was described as 'slight' but statistically significant (p < 0.05) [1].

Single-dose hypocholesterolaemic potency
Head-to-head
Statistically significantly greater reduction vs. (R)-enantiomer at dosages
Supports acute enantiomer-response interpretation
Male Fischer F344 rats; single oral dose; plasma cholesterol measurement
Peroxisomal β-oxidation induction
Head-to-head
Statistically significantly greater induction than (R)-enantiomer at low concentrations in rat hepatocytes
Supports cellular PPARα pathway-response context
Primary F344 hepatocyte cultures; exact fold-change not reported in abstract
CYP1A inhibition rank
Reported
Ordinal ranking: S(-) > racemate ≈ R(+) in inhibiting ethoxyresorufin O-deethylation
Supports enantiomer-specific CYP inhibition screening
Rat liver microsomes; exact IC₅₀ not reported; μM-range activity
Stereoselective glucuronidation
Context-dependent
S-glucuronide predominates early urine collections; R-glucuronide dominates later
Enantiomer exposure asymmetry when racemate is administered
3 volunteers; chiral CE; qualitative temporal reversal reported
Multi-dose pharmacokinetic inversion
Reported
Pharmacodynamic divergence lost by day 7 of repeat dosing due to higher (R)-enantiomer accumulation
Acute-only study design required for enantiomer differentiation
F344 rats; 7 daily doses; 24 h post-dose plasma analysis
Class-level potency vs. fenofibrate
Class-level inference
Racemic ciprofibrate ~25-fold more potent than fenofibrate in rat models; clinical HDL-C increase reported higher
Provides fibrate-class potency context for enantiopure selection
Normo-/hyperlipidemic rats; 9-month human comparative trial
Hypolipidaemic activity Enantiomer comparison PPARα agonism

Peroxisomal β-Oxidation Induction in Rat Hepatocytes

At low concentrations in F344 rat hepatocyte cultures, (S)‑ciprofibrate induced peroxisomal β‑oxidation activity to a statistically significantly greater extent than (R)‑ciprofibrate [1]. This in vitro finding is consistent with the S‑enantiomer's greater intrinsic pharmacological potency at the cellular level [1].

Peroxisomal β-oxidation induction
Head-to-head
Statistically significantly greater induction than (R)-enantiomer at low concentrations in rat hepatocytes
Supports cellular PPARα pathway-response context
Primary F344 hepatocyte cultures; exact fold-change not reported in abstract
Peroxisome proliferation Hepatocyte culture β‑Oxidation

CYP Inhibition: Ethoxyresorufin O-Deethylation

In rat liver microsomes, (S)‑ciprofibrate was the most effective of the three ciprofibrate species (racemate, R‑enantiomer, S‑enantiomer) at inhibiting ethoxyresorufin O‑deethylation, with inhibition observed even at micromolar (μM) concentrations [1]. Ethylmorphine N‑demethylation and ethoxycoumarin O‑deethylation were also inhibited, but ethoxyresorufin O‑deethylation was the most sensitive reaction to (S)‑ciprofibrate [1].

CYP1A inhibition rank
Reported
Ordinal ranking: S(-) > racemate ≈ R(+) in inhibiting ethoxyresorufin O-deethylation
Supports enantiomer-specific CYP inhibition screening
Rat liver microsomes; exact IC₅₀ not reported; μM-range activity
Cytochrome P450 Enzyme inhibition Liver microsomes

Stereoselective Glucuronidation and Urinary Excretion

In a human study of three volunteers receiving a single oral dose of racemic ciprofibrate, the S‑ciprofibrate glucuronide was the predominant species excreted in urine during the early collection intervals; in later intervals, the R‑glucuronide dominated [1]. This temporal inversion indicates stereoselective glucuronidation and/or differential renal handling of the diastereomeric glucuronides [1].

Stereoselective glucuronidation
Context-dependent
S-glucuronide predominates early urine collections; R-glucuronide dominates later
Enantiomer exposure asymmetry when racemate is administered
3 volunteers; chiral CE; qualitative temporal reversal reported
Phase II metabolism Stereoselective glucuronidation Human pharmacokinetics

Multi-Dose Pharmacokinetic Inversion

After seven daily oral doses, the statistically significant pharmacological differences between the two enantiomers were no longer apparent [1]. This was attributed to higher plasma concentrations of (R)‑ciprofibrate at 24 h post‑dose relative to (S)‑ciprofibrate, allowing the less potent enantiomer to overcome the S‑enantiomer's intrinsic potency advantage [1].

Multi-dose pharmacokinetic inversion
Reported
Pharmacodynamic divergence lost by day 7 of repeat dosing due to higher (R)-enantiomer accumulation
Acute-only study design required for enantiomer differentiation
F344 rats; 7 daily doses; 24 h post-dose plasma analysis
Repeat‑dose toxicology Enantiomer accumulation Pharmacokinetic inversion

Class-Level Potency vs. Fenofibrate

In normo‑ and hyperlipidemic rats, racemic ciprofibrate is approximately 25‑fold more active than fenofibrate in reducing plasma triglyceride and cholesterol concentrations [1]. In a 9‑month clinical comparative study, racemic ciprofibrate produced significantly greater increases in HDL cholesterol (p < 0.05) and apolipoprotein A (p < 0.001) than fenofibrate [2]. These data establish racemic ciprofibrate as a high‑potency fibrate; enantiopure (S)‑ciprofibrate may account for a substantial fraction of this activity, consistent with its intrinsic potency at PPARα [3].

Class-level potency vs. fenofibrate
Class-level inference
Racemic ciprofibrate ~25-fold more potent than fenofibrate in rat models; clinical HDL-C increase reported higher
Provides fibrate-class potency context for enantiopure selection
Normo-/hyperlipidemic rats; 9-month human comparative trial
Fibrate class comparison Triglyceride lowering HDL cholesterol elevation

Recommended Research and Industrial Applications


Enantiomer-Specific PPARα Activation Studies

In mechanistic pharmacology, (S)‑ciprofibrate is the enantiomer of choice for investigating PPARα‑mediated transcriptional responses under acute conditions. Its statistically superior induction of peroxisomal β‑oxidation in cultured hepatocytes and greater single‑dose hypocholesterolaemic potency relative to (R)‑ciprofibrate make it the optimal probe for studying the stereochemical determinants of PPARα activation [1]. Using the pure enantiomer eliminates the confounding effect of the less active (R)‑antipode and the pharmacokinetic masking observed with racemic material upon repeat dosing [1].

Cytochrome P450 Drug–Drug Interaction Assays

For laboratories conducting CYP inhibition screening, (S)‑ciprofibrate represents the most potent inhibitor of ethoxyresorufin O‑deethylation among the ciprofibrate species, with activity demonstrable at μM concentrations [2]. This property supports its use as an enantiopure reference inhibitor in CYP1A‑focused drug–drug interaction panels, and as a tool compound for studying stereoselective P450 binding interactions.

Chiral Pharmacokinetic Profiling of Phase II Metabolism

The documented stereoselective glucuronidation of ciprofibrate in humans—where S‑glucuronide dominates early excretion and R‑glucuronide later—establishes (S)‑ciprofibrate as a critical reference standard for chiral bioanalytical method development and validation [3]. Pharmacokinetic laboratories studying acyl glucuronide formation, diastereomeric discrimination by UDP‑glucuronosyltransferases, or developing CE/HPLC chiral separation methods for fibrates will require authentic (S)‑enantiomer for accurate identification and quantification [3].

High-Potency Fibrate Reference for Comparative Pharmacology

Given that racemic ciprofibrate is approximately 25‑fold more active than fenofibrate in rodent models of hyperlipidaemia, (S)‑ciprofibrate serves as the pure enantiomeric form of a high‑potency fibrate scaffold [4]. It is well‑suited for structure–activity relationship studies aiming to dissect the contribution of chirality to the enhanced potency of the dichlorocyclopropyl‑substituted fibrate class relative to first‑generation agents such as clofibrate and fenofibrate [4].

Application
Selection Property
Validation Focus
PPARα pathway-response studies
Enantiomer-specific PPARα activation context
Acute single-dose model response and peroxisomal β-oxidation endpoints
CYP inhibition screening
Enantiomer-specific CYP1A inhibition profile
CYP isoform selectivity review using ethoxyresorufin O-deethylation assay
Chiral bioanalytical method development
Stereoselective glucuronidation context
Temporal exposure-profile review and diastereomeric glucuronide discrimination
Fibrate class potency comparison
High-potency fibrate scaffold (ciprofibrate class)
Class-level potency difference review relative to fenofibrate
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